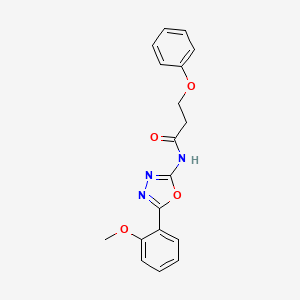
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxadiazole, phenol, and propanamide. Oxadiazoles are a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . Propanamides are amides derived from propanoic acid, containing the functional group -CONH2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy are commonly used to characterize the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, oxadiazoles can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, solubility, and stability can be determined experimentally. The compound’s reactivity, acidity or basicity, and other chemical properties can be predicted based on its structure .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide, as part of the 1,3,4-oxadiazole derivatives family, has been computationally and pharmacologically evaluated for its potential in various biological activities. Notably, derivatives of 1,3,4-oxadiazole, including similar compounds, have shown moderate inhibitory effects in assays related to toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have been conducted to assess their binding and inhibitory potential, indicating a broad spectrum of pharmacological capabilities (M. Faheem, 2018).
Synthesis and Antidiabetic Screening
Research has extended into the synthesis of novel dihydropyrimidine derivatives, including compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide, exploring their antidiabetic properties. Through the condensation of synthesized methoxy benzaldehyde with acetoacetanilides and urea, compounds have been evaluated for antidiabetic activity using the α-amylase inhibition assay, showcasing the potential of these derivatives in antidiabetic therapeutics (J. Lalpara et al., 2021).
Antimicrobial and Antitumor Activities
Further studies have designed and synthesized hydrazide and oxadiazole derivatives, including those with a 3-methoxyphenol starting substance, showing significant in vitro antimicrobial activity against various bacteria and fungi. Compounds from this research have demonstrated higher antimicrobial potential against gram-negative bacteria compared to gram-positive ones. Additionally, certain derivatives have exhibited notable antiproliferative activity against human tumor cell lines, such as A549 (lung) and MCF7 (breast cancer), suggesting their utility as chemotherapeutic agents (B. Kaya et al., 2017).
Nematocidal Activity
Innovative research into 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has unveiled promising nematocidal activities. Compounds from this category have shown effectiveness against Bursaphelenchus xylophilus, with certain derivatives outperforming commercial nematicides like Tioxazafen. This suggests the potential of such compounds in agricultural applications to combat nematode infestations (Dan Liu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKGNNDDBGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

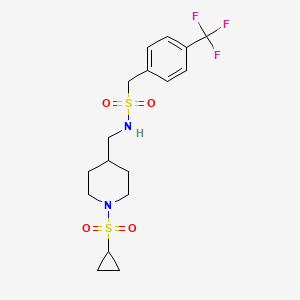

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539655.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)
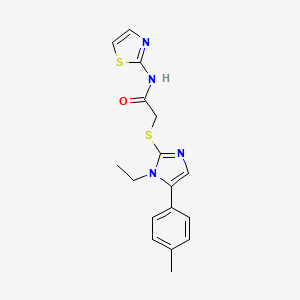
![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)
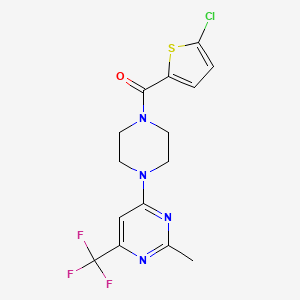
![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)
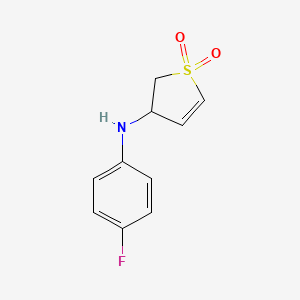

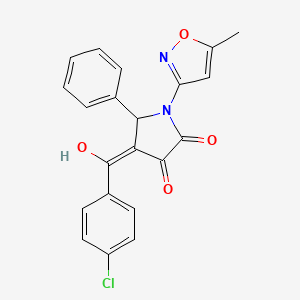
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2539672.png)